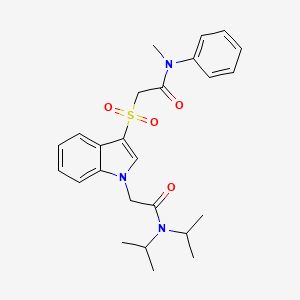
2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C25H31N3O4S and its molecular weight is 469.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
The compound has been investigated for its antibacterial properties. A study by Karai et al. (2017) synthesized a related compound and tested it for antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, showing effective bactericidal effects (Karai et al., 2017).
Antimicrobial Activity
Similarly, another study focused on the antimicrobial properties of benzoimidazole derivatives, which are structurally related to the compound . This study included the synthesis and evaluation of its derivatives for antimicrobial activities, highlighting their potential use in addressing microbial infections (Benvenuti et al., 1997).
Antiproliferative Activity
A study by Li et al. (2016) investigated unsymmetrical derivatives of indol-3-yl sulfonamides, which are structurally related, for antiproliferative activity. They developed a synthesis method and tested these compounds against cancer cell lines, showing moderate to good antiproliferative activity (Li et al., 2016).
Molecular Structure Studies
R. Sankaranarayanan et al. (2001) analyzed the molecular structure of a closely related compound, providing insights into its chemical behavior and interactions. Their study focused on the crystal structure and molecular orientation, which can be pivotal in understanding how such compounds interact at the molecular level (Sankaranarayanan et al., 2001).
Synthesis and Evaluation
The synthesis and evaluation of various sulfonamide derivatives have been a significant area of research, as exemplified by studies exploring different synthetic pathways and biological activities of these compounds. This research contributes to understanding the broader chemical family to which the compound belongs and its potential applications (Darwish et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-methyl-N-phenylacetamide, is a complex molecule that has been studied for its potential therapeutic applications It’s known that similar compounds, such as cationic nanoparticles, have been widely investigated for their potent ability to transport therapeutic agents intracellularly .
Mode of Action
It’s known that similar compounds, such as cationic nanoparticles, have demonstrated favorable ph-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .
Biochemical Pathways
It’s known that similar compounds, such as cationic nanoparticles, have been used for the delivery of hydrophobic, non-charged anticancer agents wherein the release of the payload is aided by diffusion out of the nanocarriers to the target location .
Pharmacokinetics
It’s known that similar compounds, such as cationic nanoparticles, have been synthesized with controlled particle nanometric size and stability for drug-release applications .
Result of Action
It’s known that similar compounds, such as cationic nanoparticles, have demonstrated lower cytotoxicity in comparison to other formulations, making them promising candidates for certain applications .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH conditions can affect the behavior of similar compounds, such as cationic nanoparticles . Under pH conditions greater than its pK a from protonation, the compound bears a hydrophobic nature and rapidly transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation .
Properties
IUPAC Name |
2-[3-[2-(N-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S/c1-18(2)28(19(3)4)24(29)16-27-15-23(21-13-9-10-14-22(21)27)33(31,32)17-25(30)26(5)20-11-7-6-8-12-20/h6-15,18-19H,16-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLYIGCKCKZGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

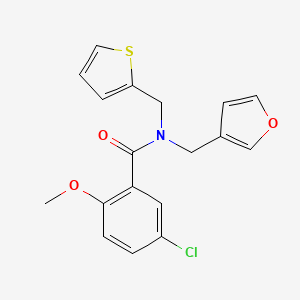
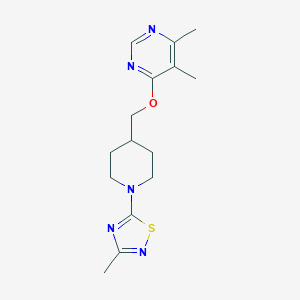
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2434524.png)
![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)
![N-(2-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2434527.png)
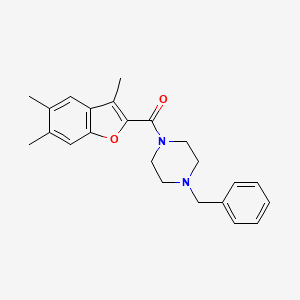
![2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2434529.png)
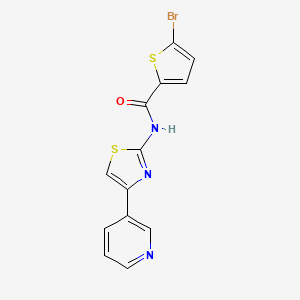
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)
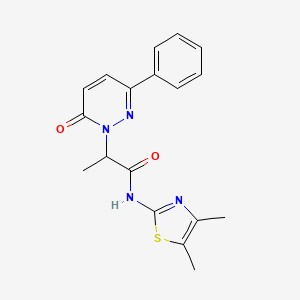

![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)
